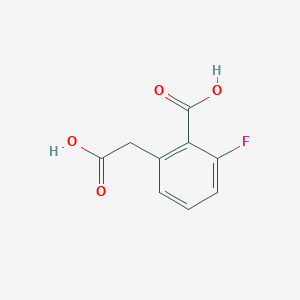

2-(Carboxymethyl)-6-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

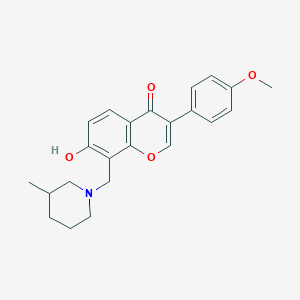

Carboxymethyl compounds are derivatives of carboxylic acids where a hydroxyl group has been replaced by a carboxymethyl group (-CH2-COOH) . In the case of “2-(Carboxymethyl)-6-fluorobenzoic acid”, it would be a benzoic acid derivative with a carboxymethyl group at the 2nd position and a fluorine atom at the 6th position on the benzene ring.

Synthesis Analysis

While specific synthesis methods for “2-(Carboxymethyl)-6-fluorobenzoic acid” are not available, carboxymethyl derivatives are often synthesized through carboxymethylation processes . This typically involves the reaction of a compound with monochloroacetic acid in the presence of a base .Molecular Structure Analysis

The molecular structure of “2-(Carboxymethyl)-6-fluorobenzoic acid” would consist of a benzene ring with a carboxymethyl group (-CH2-COOH) attached at one position and a fluorine atom attached at another position .Chemical Reactions Analysis

Carboxymethyl compounds can participate in various chemical reactions. For instance, they can undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Carboxymethyl)-6-fluorobenzoic acid” would depend on its specific structure. Carboxylic acids generally have high boiling points due to their ability to form strong hydrogen bonds. They are also typically soluble in water .Aplicaciones Científicas De Investigación

Organic Synthesis and Reactivity

- Chemical Reactions and Modifications: The reactivity of halogenated benzoic acids, such as 2-fluorobenzoic acid, has been extensively studied. For instance, the selective deprotonation and lithiation reactions of 2-fluorobenzoic acid have been explored, demonstrating its utility in organic synthesis for creating complex molecules (Frédéric Gohier et al., 2003). Additionally, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid through a series of steps including carboxyl group protection and diazotization highlights its adaptability in synthetic chemistry (Zhao Haoyu et al., 2010).

Medicinal Chemistry and Drug Development

- Cytotoxic Activity: Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, synthesized from reactions involving 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, have shown potent cytotoxicity against various cancer cell lines. This underscores the role of fluorobenzoic acid derivatives in the development of new anticancer agents (L. Deady et al., 2005).

Materials Science and Coordination Chemistry

- Magnetic Properties and Coordination Polymers: The structural and magnetic properties of coordination polymers derived from benzoate derivatives, including 2-fluorobenzoic acid, have been investigated. These studies reveal the impact of non-coordinated fluoro-substituents on ferromagnetic ordering and slow magnetic relaxation, highlighting the potential of fluorobenzoic acids in designing materials with novel magnetic properties (Xiangyu Liu et al., 2017).

Environmental Science and Biodegradation

- Biodegradation Mechanisms: The anaerobic transformation of phenol to benzoate via para-carboxylation, using fluorinated analogues, offers insights into the microbial degradation of aromatic compounds. This research is crucial for understanding the environmental fate of phenolic pollutants and the potential for bioremediation (B. Genthner et al., 1989).

Mecanismo De Acción

Carboxymethyl derivatives, such as carboxymethyl cellulose (CMC) and carboxymethyl chitosan (CMCS), are widely used in various applications due to their good water solubility, biocompatibility, and biodegradability . They can form hydrogels through physical approaches such as hydrogen bonding, freeze-thawing, and ionotropic gelation, or via chemical approaches such as grafting, free-radical polymerization, enzymatic reaction, and condensation reaction . These hydrogels exhibit outstanding physicochemical and biological properties, including interconnected porous morphology, self-healing and swelling performance, antibacterial activity, and stimuli sensitivity .

The environment can significantly influence the action of these compounds. For example, the properties of CMCS-based hydrogels can be tailored to respond to external stimuli like pH, temperature, ions, and light .

In terms of pharmacokinetics, the bioavailability of compounds can be improved by using carboxymethyl derivatives. For instance, a study showed that carboxymethyl chitosan nanoparticles could enhance the intestinal absorption and bioavailability of certain compounds .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(carboxymethyl)-6-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c10-6-3-1-2-5(4-7(11)12)8(6)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOWHJPTKJKKHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carboxymethyl)-6-fluorobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2560911.png)

![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2560914.png)

![4-[Amino(phenyl)methyl]benzoic acid;hydrochloride](/img/structure/B2560915.png)

![Ethyl 2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2560916.png)

![{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2560917.png)

![1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide](/img/structure/B2560922.png)

![4-[4-Chloro-2-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2560933.png)